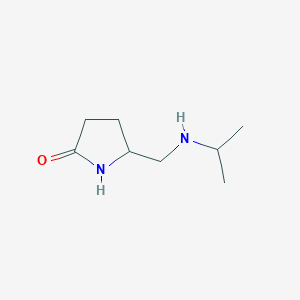

5-((Isopropylamino)methyl)pyrrolidin-2-one

Description

5-((Isopropylamino)methyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by an isopropylamino-methyl substituent at the 5-position of the lactam ring. Its molecular formula is C₉H₁₆N₂O, though it is often commercialized as a hydrochloride salt (C₈H₁₇ClN₂O, molecular weight: 192.69 g/mol) . The compound is listed under product codes such as CBR01012 (AldrichCPR) but is currently marked as discontinued by suppliers like CymitQuimica . Its structure combines a rigid pyrrolidinone core with a flexible isopropylamino side chain, making it a versatile intermediate in medicinal chemistry and chiral synthesis.

Properties

IUPAC Name |

5-[(propan-2-ylamino)methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(2)9-5-7-3-4-8(11)10-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMRRRDTUWKIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It is utilized in biological studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 5-((Isopropylamino)methyl)pyrrolidin-2-one exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the compound's role within it.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The isopropyl group in the target compound enhances lipophilicity compared to 5-(aminomethyl)pyrrolidin-2-one (logP ~0.5 vs.

- Aromatic vs. Aliphatic Substituents : DMBPO’s 2,4-dimethylbenzyl group confers higher logP (~3.1) and cytotoxic activity, while the target compound’s aliphatic isopropyl group may favor metabolic stability .

Cytotoxicity

- DMBPO : Exhibits dose-dependent cytotoxicity against HEP2 and HepG2 cells (IC₅₀: 8.3 μg/mL and 2.8 μg/mL, respectively), attributed to its aromatic moiety interacting with cellular targets .

- Target Compound: No direct cytotoxicity data are reported, but its isopropylamino group may facilitate interactions with amine-binding receptors (e.g., GPCRs) .

Chiral Separation Potential

- 5-(Benzylamino)pyrrolidin-2-one and 5-(1-phenylethoxy)pyrrolidin-2-one () are used in chiral stationary phases (CSPs) for enantiomer separation. The target compound’s single chiral center and moderate polarity suggest similar utility in chromatography .

Pharmacological Targets

- Dual CCR2/CCR5 Antagonist (): A pyrrolidinone-based compound with trifluoromethylquinazoline and cyclohexyl groups shows potent receptor binding. The target compound’s isopropylamino group could serve as a starting point for optimizing similar antagonists .

Biological Activity

5-((Isopropylamino)methyl)pyrrolidin-2-one, a derivative of pyrrolidine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of an isopropylamino group and a pyrrolidinone moiety, which may contribute to its interaction with various biological targets. The following sections will explore its biological activity through a synthesis of research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 156.23 g/mol. The compound features a five-membered pyrrolidine ring with a carbonyl group, which is essential for its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes in biological systems. The isopropylamino group can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Additionally, the carbonyl group may participate in hydrogen bonding, influencing the binding affinity to various biomolecules.

Antidepressant Activity

Research has indicated that pyrrolidine derivatives exhibit antidepressant-like effects. A study on similar compounds demonstrated that modifications on the pyrrolidine ring could lead to significant improvements in antidepressant activity, suggesting that this compound may possess similar properties .

Anticancer Potential

The compound's structural framework suggests potential anticancer activity. Pyrrolidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. A case study highlighted that modifications in the pyrrolidine structure could enhance selectivity and potency against tumor cells . Further research is necessary to elucidate the specific mechanisms involved.

Data Table: Biological Activities of Pyrrolidine Derivatives

Case Studies

- Antidepressant Evaluation : A study synthesized several pyrrolidine derivatives and assessed their antidepressant-like effects using the forced swim test in rodents. Results indicated that certain modifications led to enhanced efficacy compared to standard treatments .

- Anticancer Screening : In vitro studies on related compounds showed promising results against breast and lung cancer cell lines, leading researchers to propose further exploration of structural analogs like this compound for anticancer drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.